

Chemical structure and stereochemistry of Carpaine

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Compound of Interest

Compound Name: Carpaine

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An In-depth Technical Guide on the Chemical Structure and Stereochemistry of **Carpaine**

Introduction

Carpaine ((+)-**Carpaine**) is a macrocyclic piperidine alkaloid and the primary bioactive compound isolated from the leaves of the papaya plant, *Carica papaya* L.[1][2]. Historically, its structure was a subject of considerable investigation, evolving from an initial incorrect empirical formula to the currently accepted complex dimeric structure.[2]. It is recognized for a range of biological activities, including cardiovascular, antimalarial, anti-inflammatory, and antithrombocytopenic effects.[2][3][4]. This guide provides a detailed overview of its chemical structure, stereochemistry, physicochemical properties, and the experimental methods used for its elucidation, tailored for researchers in chemistry and drug development.

Chemical Structure and Stereochemistry

The structural elucidation of **carpaine** revealed it to be a large, 26-membered macrocyclic dilactone.[2][5]. It is a dimer formed from two units of carpamic acid, where two identical substituted piperidine rings are linked by two ester groups.[5][6]. This complex structure was ultimately confirmed through mass spectrometry, which indicated a molecular weight corresponding to the dimeric formula, $C_{28}H_{50}N_2O_4$. [2].

The absolute configuration of **carpaine** was definitively established by Coke and Rice in 1965. [2][7]. The molecule possesses multiple chiral centers, leading to a specific three-dimensional arrangement crucial for its biological activity.

- IUPAC Name: (1S,11R,13S,14S,24R,26S)-13,26-dimethyl-2,15-dioxo-12,25-diazatricyclo[22.2.2.2^{11, 14}]triacontane-3,16-dione[1][2].
- Molecular Formula: C₂₈H₅₀N₂O₄[1][7].
- Key Structural Features:
 - A 26-membered macrocyclic ring.
 - Two piperidine heterocyclic units.
 - Two lactone (cyclic ester) functional groups.
 - Cis relationship between the groups attached to the piperidine ring.[5].

Data Presentation

The quantitative data pertaining to **carpaine** are summarized in the following tables.

Table 1: Physicochemical and Pharmacokinetic Properties of **Carpaine**

Property	Value	Source(s)
Molecular Weight	478.7 g/mol	[1][2]
Monoisotopic Mass	478.37705808 Da	[1]
Melting Point	119-121 °C	[2][7]
Optical Rotation	$[\alpha]_D^{12} +24.7^\circ$ (c = 1.07 in ethanol)	[7]
Appearance	Monoclinic prisms from acetone; Pale-yellow needle-like crystals	[3][7]
Solubility	Practically insoluble in water (48.12 µg/ml); more soluble in acidic pH (35.12 µg/ml) than alkaline pH (18.55 µg/ml); soluble in most organic solvents except petroleum ether.	[3][7][8]

Table 2: Spectroscopic Data for **Carpaine**

Spectroscopic Method	Data	Source(s)
¹ H-NMR (in CDCl ₃)	δ 1.01 (6H, d, J=7 Hz), 1.3-1.7 (28H, m), 1.9-2.6 (10H, m), 2.85 (2H, q, J=7 Hz), 4.7 (1H, bs)	[9]
¹ H-NMR (in CD ₃ OD)	δ 0.896 (6H, d), 1.1-1.383 (24H, m), 1.724 (10H), 2.0 (2H), 2.415-2.459 (4H), 2.981 (2H), 4.9 or 3.3 (2H)	[8]
¹³ C-NMR (in CDCl ₃)	δ 173.5, 70.4, 56.1, 53.6, 37.4, 34.6, 29.8, 29.2, 28.8, 28.7, 26.4, 25.5, 25.4, 18.7	[3]
Mass Spectrometry (LC-MS)	m/z 479.88 [M+H] ⁺ (Positive Ion Mode)	[8]
Fourier Transform Infrared (FT-IR)	Recorded in KBr pellet in the range of 4000-400 cm ⁻¹	[8]

Experimental Protocols

The isolation and structural characterization of **carpaine** involve a series of well-established methodologies.

Isolation and Purification of Carpaine

A common method for extracting **carpaine** from dried *Carica papaya* leaves is acid-base extraction, followed by chromatographic purification.

- Extraction:
 - Powdered dried leaves are macerated and extracted with an acidified solvent mixture, such as methanol/water/glacial acetic acid (180:2:1.6 v/v/v) or ethanol/water/HCl (89:10:1 v/v/v).[8][10]. The acidic condition protonates the alkaloid, enhancing its solubility in the polar solvent.[11][12].

- The resulting extract is concentrated under reduced pressure.
- Purification:
 - The crude extract is subjected to silica gel column chromatography.[\[10\]](#)[\[13\]](#).
 - Elution is performed using a solvent system, often a gradient of chloroform and methanol (e.g., 95:5 v/v).[\[10\]](#).
 - Fractions are collected and monitored by Thin-Layer Chromatography (TLC), using a mobile phase like methanol/chloroform (15:85 v/v) and visualized with Dragendorff's reagent.[\[10\]](#).
- Crystallization:
 - The purified fractions containing **carpaine** are combined and concentrated.
 - The residue is dissolved in a minimal amount of a suitable solvent, such as acetone.
 - Crystallization is induced by cooling (e.g., at 4°C overnight), yielding pure, needle-like crystals of **carpaine**.[\[3\]](#).

Structural Characterization Methods

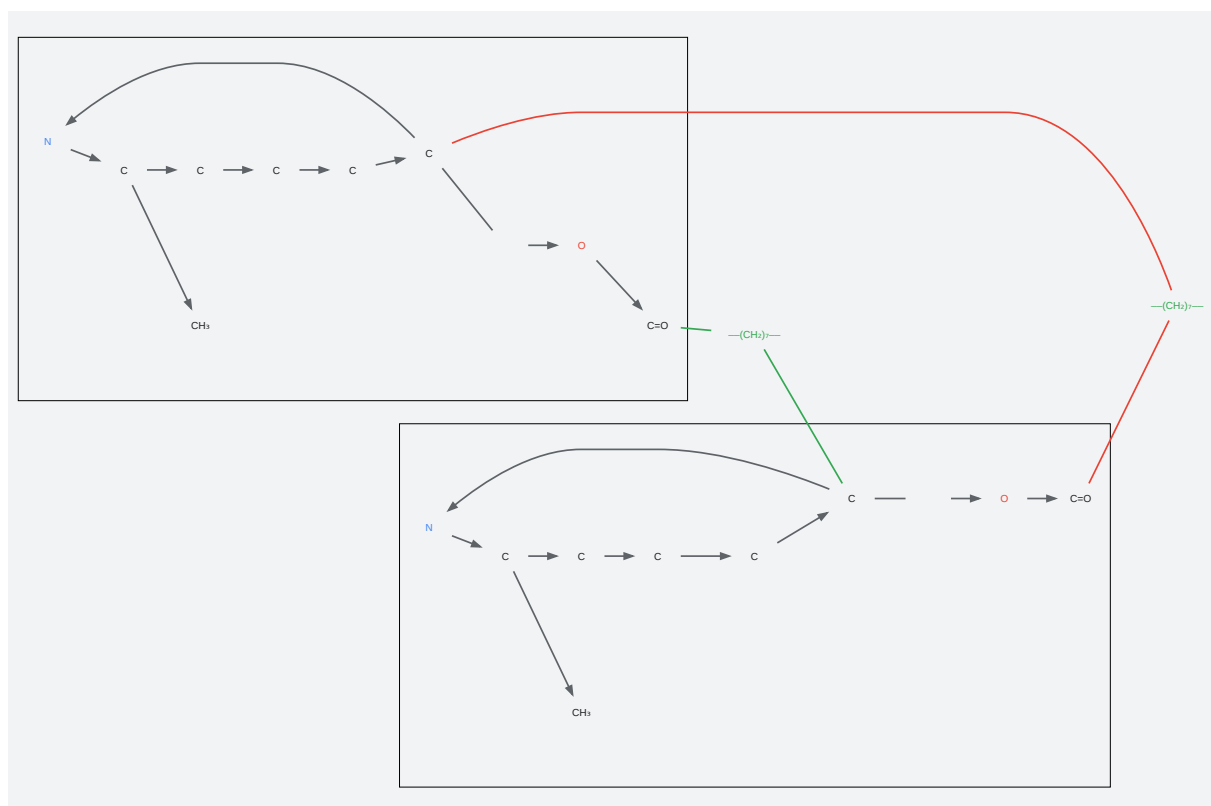
The identity and structure of the isolated **carpaine** are confirmed using various spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Protocol: ^1H -NMR and ^{13}C -NMR spectra are recorded on spectrometers (e.g., Bruker Avance at 300 MHz or 500 MHz).[\[3\]](#)[\[8\]](#)[\[10\]](#). Samples are dissolved in a deuterated solvent, typically deuterated chloroform (CDCl_3) or deuterated methanol (CD_3OD).[\[3\]](#)[\[8\]](#). The resulting chemical shifts and coupling constants are compared with literature values to confirm the structure.[\[3\]](#).
- Mass Spectrometry (MS):

- Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) is commonly used. An Agilent Q-TOF mass spectrometer or similar instrument is operated in positive ion mode. [8]. The mobile phase can consist of acetonitrile and water with 0.1% formic acid.[8]. The mass-to-charge ratio (m/z) of the protonated molecule $[M+H]^+$ is determined to confirm the molecular weight.[8].
- Fourier Transform Infrared (FT-IR) Spectroscopy:
 - Protocol: The FT-IR spectrum is recorded using a spectrophotometer (e.g., Shimadzu model). The sample is prepared as a potassium bromide (KBr) pellet. The spectrum, typically scanned from 4000 to 400 cm^{-1} , reveals characteristic peaks for the functional groups present in **carpaine**. [8].

Mandatory Visualizations

Chemical Structure of Carpaine

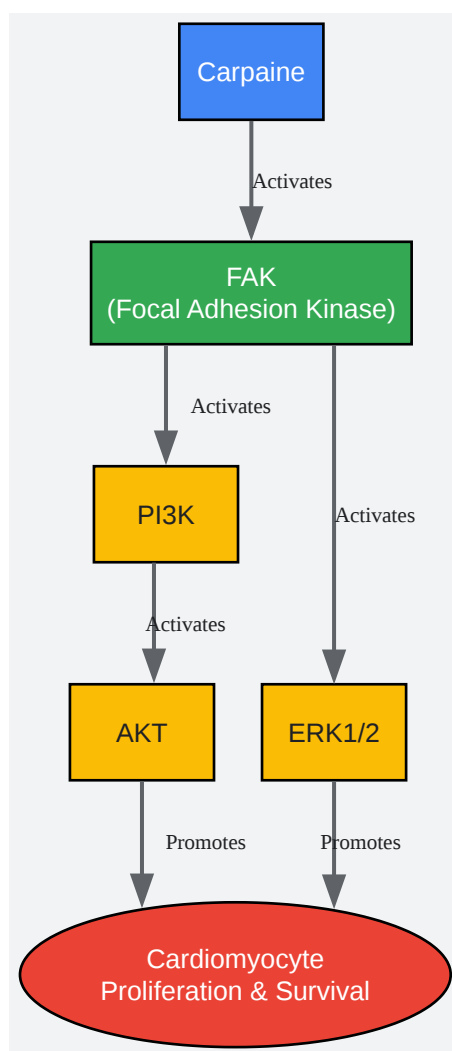


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Caption: 2D representation of the **Carpaine** macrocyclic dilactone structure.

Signaling Pathway of Carpaine in Cardiomyocytes

Recent studies have indicated that **carpaine** promotes the proliferation and survival of cardiomyocytes, potentially offering cardioprotective effects. This action is mediated through the activation of Focal Adhesion Kinase (FAK), which subsequently triggers the downstream PI3K/AKT and ERK1/2 signaling pathways.[14].

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